

Thermochemical properties of isobutyramide.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isobutyramide*

Cat. No.: *B147143*

[Get Quote](#)

An In-depth Technical Guide to the Thermochemical Properties of **Isobutyramide**

Foreword

In the landscape of pharmaceutical development and chemical process optimization, a molecule's energetic properties are fundamental to its behavior. Stability, solubility, phase transitions, and reaction kinetics are all governed by the principles of thermodynamics.

Isobutyramide (IUPAC name: 2-methylpropanamide), a simple branched-chain amide, serves as a valuable model compound and building block. Understanding its thermochemical profile is not merely an academic exercise; it provides a predictive framework for its application in complex systems. This guide synthesizes experimental data and field-proven methodologies to offer a comprehensive overview of the key thermochemical properties of **isobutyramide**, intended for researchers, chemists, and drug development professionals.

Core Thermochemical Parameters: A Conceptual Overview

Thermochemistry provides the quantitative energetic data essential for predicting a compound's stability and reactivity. For **isobutyramide**, the following parameters are of primary importance:

- Standard Enthalpy of Formation ($\Delta_f H^\circ$): This value represents the enthalpy change when one mole of **isobutyramide** is formed from its constituent elements (carbon as graphite, gaseous hydrogen, gaseous oxygen, and gaseous nitrogen) in their most stable standard

states (298.15 K and 1 bar).^{[1][2][3]} A negative value indicates an exothermic formation process and inherent energetic stability relative to its elements.

- Standard Enthalpy of Combustion ($\Delta_{\text{C}}H^\circ$): This is the heat released when one mole of **isobutyramide** undergoes complete combustion with excess oxygen under standard conditions to form gaseous carbon dioxide, liquid water, and gaseous nitrogen.^[1] It is a cornerstone experimental value from which the enthalpy of formation is often derived.
- Standard Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$): Representing the energy required to transform one mole of solid **isobutyramide** directly into its gaseous state, this parameter is crucial for understanding volatility, vapor pressure, and crystal lattice energy.^[4]
- Molar Heat Capacity ($C_{\text{p,m}}$): This property quantifies the amount of heat required to raise the temperature of one mole of **isobutyramide** by one degree Kelvin at constant pressure. It is critical for heat transfer calculations in chemical processes and for adjusting enthalpy values to different temperatures.

Experimental Determination of Thermochemical Properties

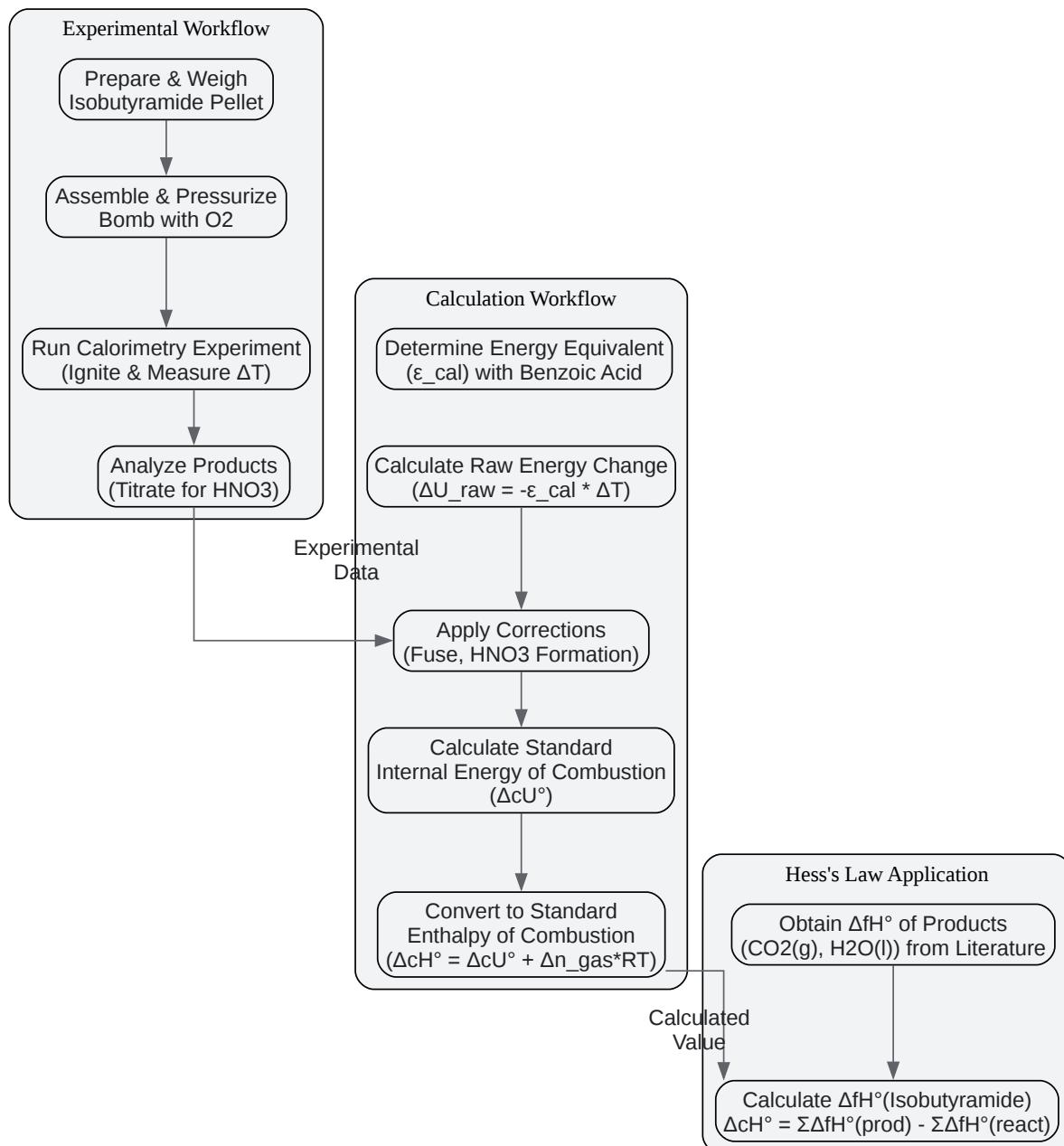
The accuracy of thermochemical data is contingent upon rigorous experimental design. The following sections detail the authoritative methods used to determine these properties for amides like **isobutyramide**, explaining the causality behind critical protocol steps.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is rarely measured directly. Instead, it is calculated from the experimentally determined enthalpy of combustion using Hess's Law. The gold standard for this measurement is oxygen bomb calorimetry.^[5]

Causality and Expertise: The experiment is conducted in a constant-volume vessel (the "bomb") to ensure that the measured energy change corresponds to the change in internal energy (ΔU). The bomb is pressurized with ~30 atm of pure oxygen to drive the combustion to completion, ensuring all carbon forms CO_2 , and all hydrogen forms H_2O . A small, known amount of water is added to the bomb to create a defined final state where all water produced

is liquid and the nitric acid from the combustion of nitrogen is dissolved.^[5] Calibration is paramount; benzoic acid is the universally accepted primary standard because it is non-hygroscopic, available in high purity, and its energy of combustion is known with exceptional accuracy.^[6]


For nitrogen-containing compounds like **isobutyramide**, specific corrections, known as Washburn corrections, are essential.^{[5][6][7]} These complex calculations adjust the raw data from the actual, non-ideal bomb process (high pressure, mixed gases, dissolved products) to the standard state (pure substances at 1 bar), accounting for the formation of nitric acid from atmospheric and sample nitrogen.

Experimental Protocol: Oxygen Bomb Calorimetry

- **Sample Preparation:** A pellet of **isobutyramide** (~0.8-1.0 g) is pressed and its mass is recorded to a precision of 0.01 mg.
- **Bomb Setup:** The pellet is placed in a platinum crucible. A platinum or nickel-chromium fuse wire is positioned to contact the pellet, with its ends connected to the bomb's electrodes.
- **Internal Sealing:** 1.0 mL of purified water is added to the bottom of the bomb to ensure saturation of the final atmosphere.
- **Pressurization:** The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of 30 atm.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known mass of water in the calorimeter's vessel. The system is sealed, and the stirrer is activated.
- **Thermal Equilibration:** The system is allowed to equilibrate for several hours until a stable temperature drift is observed (the "fore period"). Temperature is recorded at regular intervals.
- **Ignition:** The sample is ignited by passing a current through the fuse wire. Temperature is recorded at short intervals throughout the rapid rise (the "main period").
- **Post-Ignition:** Temperature is monitored until the rate of change becomes stable again (the "after period").

- Product Analysis: The bomb is depressurized, and the liquid contents are collected. The concentration of nitric acid is determined by titration with a standard NaOH solution.
- Data Reduction: The corrected temperature rise is calculated. Using the energy equivalent of the calorimeter (determined by calibrating with benzoic acid), the total energy change is found. Corrections are applied for the fuse wire combustion and nitric acid formation to find the standard internal energy of combustion (ΔcU°).
- Conversion to Enthalpy: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relationship $\Delta H = \Delta U + \Delta n_{\text{gas}}RT$, where Δn_{gas} is the change in the number of moles of gas in the balanced combustion reaction.

Workflow: Combustion Calorimetry to Enthalpy of Formation

[Click to download full resolution via product page](#)

Caption: Workflow from experimental combustion to the final standard enthalpy of formation.

Enthalpy of Sublimation via Knudsen Effusion

The enthalpy of sublimation provides a direct measure of the strength of intermolecular forces in the solid state. The Knudsen effusion method is a highly reliable technique for determining this value by measuring vapor pressure at different temperatures.[\[8\]](#)[\[9\]](#)[\[10\]](#)

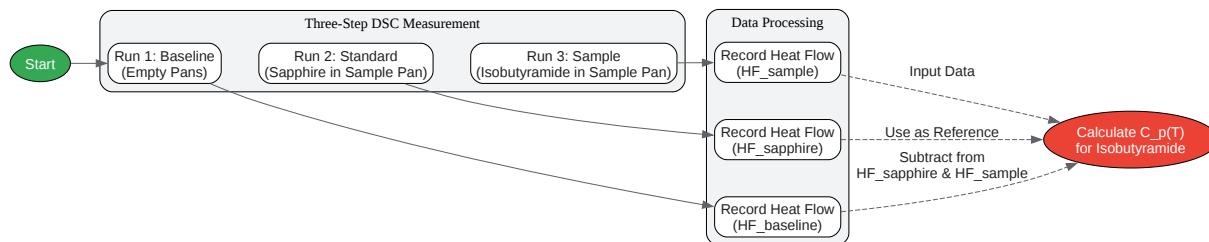
Causality and Expertise: The method relies on maintaining a thermodynamic equilibrium between the solid and vapor phases within a sealed "Knudsen cell." This cell has a very small, well-defined orifice. Under high vacuum, the vapor effuses through this orifice at a rate proportional to its equilibrium vapor pressure. By measuring the rate of mass loss over time at several distinct, stable temperatures, the vapor pressure at each temperature can be determined. The enthalpy of sublimation is then derived from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation. This approach is powerful because it directly probes the solid-gas equilibrium.

Experimental Protocol: Knudsen Effusion Mass Loss

- **Sample Loading:** A small amount of crystalline **isobutyramide** (20-30 mg) is placed in the Knudsen effusion cell.
- **System Setup:** The cell is placed within a thermobalance capable of operating under high vacuum ($<10^{-5}$ mbar).
- **Isothermal Segments:** The sample is heated to a specific, constant temperature.
- **Mass Loss Measurement:** The rate of mass loss (dm/dt) is measured once it becomes linear, indicating stable effusion.
- **Temperature Steps:** The temperature is increased in steps (e.g., 5-10 K increments), and the mass loss rate is determined at each new isothermal plateau.
- **Vapor Pressure Calculation:** The vapor pressure (P) at each temperature (T) is calculated from the mass loss rate using the Knudsen equation.
- **Data Analysis:** The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature ($1/T$).

- Enthalpy Calculation: The standard molar enthalpy of sublimation ($\Delta_{\text{subH}}^\circ$) is calculated from the slope of the resulting line (slope = $-\Delta_{\text{subH}}^\circ/R$, where R is the ideal gas constant).

Molar Heat Capacity via Differential Scanning Calorimetry (DSC)


DSC is a rapid and accurate method for determining heat capacity.^[11] The most widely accepted protocol is the "sapphire method," which uses a sapphire ($\alpha\text{-Al}_2\text{O}_3$) disk as a standard reference material.

Causality and Expertise: This method is based on a direct comparison of the heat flow required to heat the sample versus that required to heat a standard of known heat capacity.^{[12][13]} Sapphire is the chosen standard for several critical reasons: its heat capacity is known with very high accuracy over a broad temperature range, it is chemically inert and thermally stable, and it is available in high purity as single crystals.^{[12][13][14]} The procedure involves three distinct runs under identical conditions (heating rate, gas flow, crucible type) to systematically cancel out instrument-specific heat flow and crucible effects.

Experimental Protocol: The Sapphire Method for C_p,m

- Baseline Run: An empty sample pan and an empty reference pan are placed in the DSC. The instrument is run through the desired temperature program (e.g., 273 K to 373 K at 10 K/min) to obtain the baseline heat flow curve.
- Standard Run: A sapphire disk of known mass is placed in the sample pan, and the exact same temperature program is run to measure the heat flow for the standard.
- Sample Run: The sapphire is replaced with a pellet of **isobutyramide** of known mass, and the temperature program is repeated a third time.
- Heat Capacity Calculation: At any given temperature, the specific heat capacity of the **isobutyramide** sample (C_p,sample) is calculated using the direct ratio of the heat flow differences (corrected for the baseline) and the masses of the sample and the sapphire standard, multiplied by the known heat capacity of sapphire at that temperature.

Workflow: DSC Heat Capacity Measurement

[Click to download full resolution via product page](#)

Caption: The three-run sapphire method for determining heat capacity via DSC.

Computational Thermochemistry: A Complementary Approach

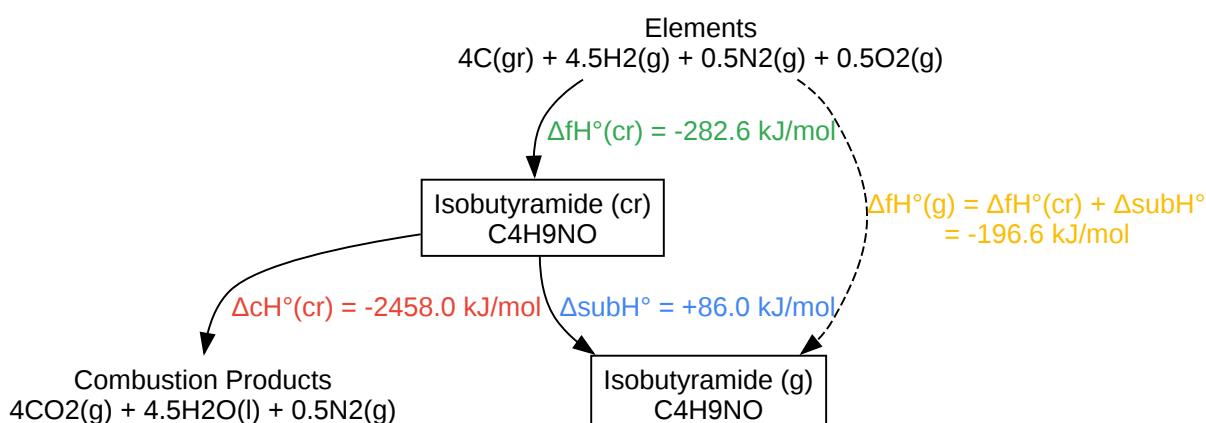
Alongside experimental methods, computational chemistry provides powerful tools for predicting and validating thermochemical data. High-accuracy composite methods, such as the Gaussian-n (G3, G4) theories, are particularly effective.[\[15\]](#)

Methodology Overview: These methods combine results from several high-level ab initio calculations with different basis sets to extrapolate a highly accurate final energy. The general workflow involves:

- **Geometry Optimization:** The molecule's 3D structure is optimized to find its lowest energy conformation, typically using a robust method like B3LYP density functional theory.
- **Vibrational Frequency Calculation:** This is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

- **High-Level Single-Point Energy Calculations:** A series of increasingly accurate energy calculations (e.g., MP2, CCSD(T)) are performed on the optimized geometry with progressively larger basis sets.
- **Extrapolation and Correction:** The results are combined using an empirical formula that includes corrections for basis set deficiencies and higher-level electron correlation effects to yield a final, highly accurate enthalpy of formation. A computational study reports a gas-phase enthalpy of formation for 2-methylpropanamide of -282.6 kJ/mol, showing excellent agreement with experimental findings.[15]

Summary of Thermochemical Data for Isobutyramide


The following table summarizes the most reliable experimental thermochemical data available for **isobutyramide** (2-methylpropanamide) at the standard reference temperature of 298.15 K.

Thermochemical Property	Symbol	Value	State	Method	Reference
Standard Molar Enthalpy of Combustion	ΔcH°	-2458.0 ± 1.0 kJ/mol	Crystalline	Oxygen Bomb Calorimetry	Abboud, J. L. M., et al. (1989)[16] [17]
Standard Molar Enthalpy of Formation	ΔfH°	-282.6 ± 1.2 kJ/mol	Crystalline	From ΔcH° via Hess's Law	Abboud, J. L. M., et al. (1989)[16] [17]
Standard Molar Enthalpy of Sublimation	$\Delta_{\text{sub}}H^\circ$	86.0 ± 0.2 kJ/mol	-	Knudsen Effusion	Abboud, J. L. M., et al. (1989)[16]
Molar Heat Capacity	$C_{p,m}$	133.5 J/K·mol	Crystalline	Differential Scanning Calorimetry	Della Gatta, G., et al. (2008)

Interrelation of Properties and Applications

The measured thermochemical properties are not independent but are linked through fundamental thermodynamic laws, primarily Hess's Law.^[1] This allows for the construction of thermodynamic cycles to derive additional valuable data, such as the gas-phase enthalpy of formation ($\Delta fH^\circ(g)$).

Hess's Law Cycle for Isobutyramide

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Standard Enthalpy of Formation (M6Q8) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.3 Enthalpy – Principles of Chemistry
[principlesofchemistryopencourse.pressbooks.tru.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of heats of sublimation of organic compounds by a mass spectrometric– Knudsen effusion method - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. msinstruments.us [msinstruments.us]
- 10. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heat Capacity by the Sapphire Method | Materials Characterization Lab [mcl.mse.utah.edu]
- 13. Sapphire as a Reference Material – When Every Kelvin Counts [sapphcom.de]
- 14. tainstruments.com [tainstruments.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical properties of isobutyramide.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147143#thermochemical-properties-of-isobutyramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com